molecular formula C16H14N4 B14153202 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline

Cat. No.: B14153202
M. Wt: 262.31 g/mol
InChI Key: SQIHEWAJXAHZLZ-UDWIEESQSA-N
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Description

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline typically involves the condensation of 2-benzylhydrazine with a quinoxaline derivative. One common method is the reaction of 2-benzylhydrazine with 6-formylquinoxaline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it effective against cancer cells. The pathways involved include the inhibition of topoisomerase and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Phthalazine: Known for its use in pharmaceuticals and as a building block in organic synthesis.

    Cinnoline: Exhibits antimicrobial and anticancer properties

Uniqueness

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline is unique due to its specific structure, which allows for versatile chemical modifications. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry. Additionally, its synthetic accessibility and potential for industrial applications further highlight its importance .

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

1-phenyl-N-[(E)-quinoxalin-6-ylmethylideneamino]methanamine

InChI

InChI=1S/C16H14N4/c1-2-4-13(5-3-1)11-19-20-12-14-6-7-15-16(10-14)18-9-8-17-15/h1-10,12,19H,11H2/b20-12+

InChI Key

SQIHEWAJXAHZLZ-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN/N=C/C2=CC3=NC=CN=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CNN=CC2=CC3=NC=CN=C3C=C2

solubility

12 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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